![molecular formula C15H20ClNO4 B8052236 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a synthetic organic compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-phenylalanine, which provides the chiral center and the phenyl group.
Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino acid.
Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using chloromethyl methyl ether (MOM-Cl) in the presence of a base like pyridine to form the chloromethyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of flow microreactors can enhance the synthesis by providing better control over reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Deprotection: Free amine derivative.
Oxidation: Phenolic compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups during coupling reactions.
Biology
Enzyme Inhibitors: The compound can be modified to create enzyme inhibitors that are useful in studying enzyme mechanisms and developing therapeutic agents.
Prodrug Development: The ester linkage can be hydrolyzed in vivo to release active drugs, making it a potential prodrug candidate.
Medicine
Drug Synthesis: Utilized in the synthesis of various drug candidates, particularly those targeting neurological and inflammatory diseases.
Diagnostic Agents: Modified versions of the compound can be used in the development of diagnostic agents for imaging and disease detection.
Industry
Polymer Chemistry: Used in the synthesis of functionalized polymers with specific properties for industrial applications.
Material Science: Incorporated into materials with unique electronic or optical properties for advanced technological applications.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Chloromethyl Group: Acts as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules.
Boc-Protected Amine: The Boc group protects the amine during synthetic transformations and can be removed to reveal the free amine, which can interact with biological targets.
Phenyl Group: Provides hydrophobic interactions and π-π stacking with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine methyl ester: Similar structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethyl (2R)-2-amino-3-phenylpropanoate: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Boc-L-phenylalanine: Lacks the ester and chloromethyl groups, used primarily in peptide synthesis.
Uniqueness
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its combination of a Boc-protected amino group, a reactive chloromethyl group, and a phenylpropanoate moiety. This combination allows for versatile synthetic applications and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-chloro-2-(4-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B8052178.png)
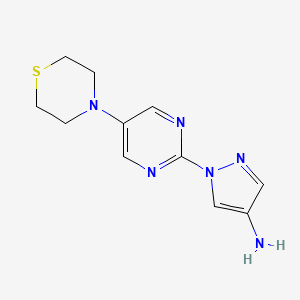
![3,3-Dibromo-1-(phenylmethoxymethyl)pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8052190.png)
![6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8052197.png)
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)
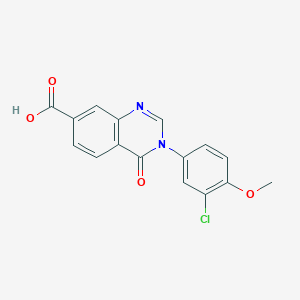
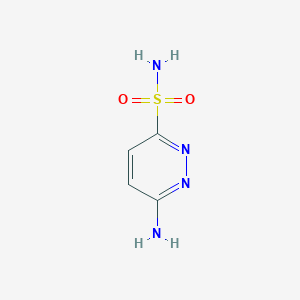
![[(2-Methoxyanilino)-methylsulfanylmethylidene]-(2-methoxyphenyl)azanium;iodide](/img/structure/B8052220.png)
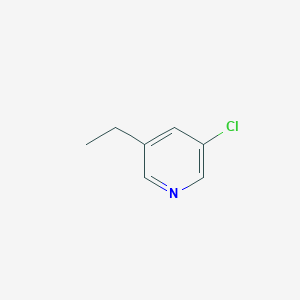
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052235.png)

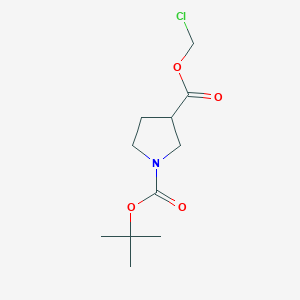
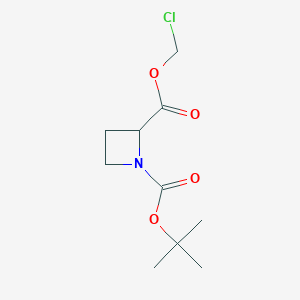
![tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B8052267.png)
